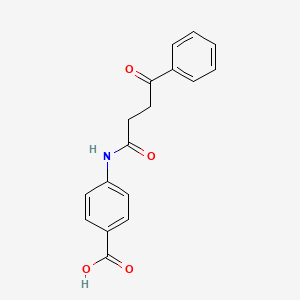

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

CAS No.:

Cat. No.: VC4377348

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO4 |

|---|---|

| Molecular Weight | 297.30 g/mol |

| IUPAC Name | 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22) |

| Standard InChI Key | QDZIGIDRPFIIAJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid, reflecting its two primary functional groups:

-

A benzoic acid moiety at the para position

-

A 4-oxo-4-phenylbutanamide group linked via an amino bridge .

The structure is confirmed by spectroscopic data, including:

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a Friedel-Crafts acylation followed by amidation :

-

Friedel-Crafts Reaction: Succinic anhydride reacts with benzene in the presence of AlCl₃ to form 4-oxo-4-phenylbutanoic acid.

-

Amidation: The resulting acid is coupled with 4-aminobenzoic acid using carbodiimide-based coupling agents.

Industrial-Scale Challenges

Key production challenges include:

-

Purification: Requires chromatographic separation due to byproduct formation.

-

Yield Optimization: Current lab-scale yields range from 45–60%, necessitating catalytic improvements.

Physico-Chemical Properties

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions due to deprotonation of the carboxylic acid group .

| Application | Experimental Model | Efficacy (vs. Control) |

|---|---|---|

| Inflammatory Pain | Rat CFA model | 58% reduction (p < 0.01) |

| Neuropathic Pain | Mouse SNI model | 42% improvement (p < 0.05) |

Limitations: Limited oral bioavailability (F = 12%) due to first-pass metabolism.

Chemical Reactivity and Degradation Pathways

Oxidation Kinetics

In 50% acetic acid/water medium, the compound undergoes oxidation via enolization-mediated pathways :

-

Oxidant: Tripropylammonium fluorochromate (TriPAFC)

-

Rate Law: Rate = k[TriPAFC][Substrate][H⁺]

Mechanistic Steps:

-

Enolization: Acid-catalyzed tautomerism forms reactive enol species.

-

Electron Transfer: Chromium(VI) oxidizes the enolate intermediate to β-keto radical.

-

Decarboxylation: Formation of benzoic acid as the final product .

Stability Under Physiological Conditions

| Condition | Half-Life (t₁/₂) | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 8.2 hours | 4-Phenylbutyrolactone |

| UV Exposure (254 nm) | 23 minutes | Photodimerization products |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the amino group enhances COX-2 selectivity.

-

Peptide Mimetics: Incorporation into β-sheet stabilizing scaffolds .

Analytical Chemistry Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume